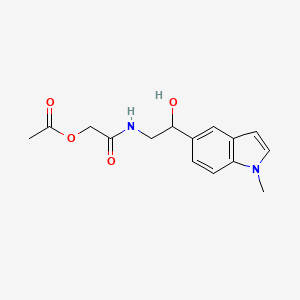

2-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)amino)-2-oxoethyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)amino)-2-oxoethyl acetate is a complex organic compound that features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)amino)-2-oxoethyl acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where the indole derivative reacts with an appropriate epoxide.

Acetylation: The final step involves the acetylation of the hydroxyethyl group to form the acetate ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

2-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)amino)-2-oxoethyl acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

Reduction: The carbonyl group in the acetate ester can be reduced to form an alcohol.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the acetate group.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The indole structure present in the compound is known for its diverse biological activities, making it a valuable scaffold in drug design. Research indicates that compounds with indole derivatives often exhibit:

- Antimicrobial Properties : Indole derivatives have been studied for their effectiveness against various pathogens, including bacteria and fungi. For instance, indole-containing compounds have shown promising results against drug-resistant strains of Candida and Staphylococcus aureus .

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, similar to that observed in other indole derivatives like indomethacin.

- Anticancer Activity : Preliminary studies indicate that the compound may enhance anticancer activity against certain cell lines, such as A549 and Caco-2, which are commonly used in cancer research .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of 2-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)amino)-2-oxoethyl acetate and its biological activity is crucial for optimizing its therapeutic potential. Structure-activity relationship (SAR) studies have been conducted to identify key functional groups that contribute to its efficacy:

| Functional Group | Biological Activity | Reference |

|---|---|---|

| Indole Moiety | Antimicrobial, Anticancer | |

| Hydroxy Group | Enhances solubility and bioavailability | |

| Acetate Group | Modulates pharmacokinetics |

These findings suggest that modifications to the existing structure could lead to enhanced biological activity and specificity.

Synthesis and Development

The synthesis of this compound involves several steps that can be optimized for efficiency. Recent advancements in synthetic methodologies have focused on simplifying the synthesis process while maintaining high yields and purity.

Synthetic Route Example:

A typical synthetic route may involve:

- Formation of the indole derivative.

- Introduction of the hydroxyethylamine moiety.

- Acetylation to yield the final product.

This multi-step synthesis can be streamlined using modern techniques such as microwave-assisted synthesis or one-pot reactions, which reduce reaction times and improve overall efficiency .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- A study published in Medicinal Chemistry explored the anticancer properties of similar indole derivatives, demonstrating significant cytotoxic effects against various cancer cell lines .

- Another research article focused on the antimicrobial efficacy of indole derivatives against resistant strains, providing a strong rationale for further exploration of this compound in drug development .

Mecanismo De Acción

The mechanism of action of 2-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)amino)-2-oxoethyl acetate is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole moiety is known to interact with enzymes and receptors, potentially modulating their activity. The hydroxyethyl and acetate groups may also contribute to the compound’s overall biological activity by affecting its solubility and cellular uptake.

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

Serotonin: A neurotransmitter that also contains an indole moiety.

Tryptophan: An essential amino acid with an indole side chain.

Uniqueness

2-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)amino)-2-oxoethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Actividad Biológica

The compound 2-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)amino)-2-oxoethyl acetate , also known by its IUPAC name, exhibits a complex structure that positions it as a candidate for various biological applications. This article delves into its biological activities, synthesis, mechanisms of action, and potential therapeutic uses based on the current literature.

Chemical Structure and Synthesis

This compound features an indole moiety, which is known for its diverse biological activities. The synthesis typically involves multiple steps, including the formation of the indole derivative and subsequent acylation reactions. The general synthetic route can be summarized as follows:

- Formation of Indole Derivative : Starting from 1-methyl-1H-indole, an electrophilic substitution introduces a hydroxyethyl group at the 5-position.

- Acylation : The intermediate undergoes acylation with an appropriate acetyl chloride to yield the final compound.

Biological Activity

The biological activity of this compound has been explored in various studies, indicating potential applications in medicinal chemistry and pharmacology.

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that derivatives of indole can selectively inhibit cancer cell proliferation. The compound's structure allows it to interact with specific molecular targets involved in cancer pathways, potentially leading to reduced cell viability in various cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer) cells .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, related indole derivatives have demonstrated effectiveness against drug-resistant strains of Staphylococcus aureus and Candida species . The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.

The interaction of This compound with biological targets is crucial for its activity:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial resistance.

- Receptor Modulation : It may bind to receptors influencing cellular signaling pathways, thus altering cell behavior.

Case Studies and Research Findings

Several studies have focused on the biological implications of similar compounds:

- Anticancer Studies : In vitro assays revealed that compounds structurally akin to this one significantly decreased viability in Caco-2 cells (39.8% reduction compared to control) after 24 hours of treatment .

- Antimicrobial Efficacy : Compounds with indole structures showed broad-spectrum activity against resistant Candida strains, outperforming traditional antifungals like fluconazole .

- Structure-Activity Relationship (SAR) : Investigations into SAR have highlighted that modifications on the indole ring can enhance or diminish biological activity, emphasizing the importance of functional group positioning .

Comparative Analysis

To better understand the unique properties of this compound, comparisons with similar compounds can be useful:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| N-(2-hydroxyethyl)-2-(o-tolyloxy)acetamide | Lacks indole moiety | Moderate antibacterial |

| N-(2-hydroxy-2-(1H-indol-5-yl)ethyl)-2-(o-tolyloxy)acetamide | Similar structure without methyl group | Anticancer activity observed |

| 5-Methoxyindole Derivatives | Varying substituents on indole | Antimicrobial and anticancer |

Propiedades

IUPAC Name |

[2-[[2-hydroxy-2-(1-methylindol-5-yl)ethyl]amino]-2-oxoethyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-10(18)21-9-15(20)16-8-14(19)12-3-4-13-11(7-12)5-6-17(13)2/h3-7,14,19H,8-9H2,1-2H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSWPRXHOMQTSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)NCC(C1=CC2=C(C=C1)N(C=C2)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.